(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, (3β,17β)-17-methyl-18-norandrosta-5,13-dien-3-ol , adheres to steroid nomenclature rules. The parent structure, androstane (C₁₉H₃₀), undergoes three key modifications:
- 18-Nor designation : Removal of the 18-methyl group, reducing the side chain at C-13.
- Double bonds : Positions 5 and 13 introduce planar rigidity, denoted by the "-dien" suffix.
- Substituents : A 17β-methyl group and 3β-hydroxyl group define stereochemical orientation.
The numbering system follows the steroid backbone, with chiral centers at C-3, C-8, C-9, C-10, C-13, and C-17. The β-configuration at C-3 and C-17 indicates substituents projecting above the steroid plane.
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | 18-Norandrostane (C₁₈H₂₈) |
| Unsaturation | Δ⁵ (C5–C6), Δ¹³ (C13–C14) |
| Substituents | 3β-hydroxy, 17β-methyl |
Molecular Geometry and Stereochemical Considerations
The molecule’s geometry is dictated by its fused tetracyclic framework and stereochemistry:
- A-ring : The Δ⁵ double bond (C5–C6) creates a 1,3-diene system, enforcing a half-chair conformation.
- C-ring : The Δ¹³ double bond (C13–C14) disrupts the typical chair conformation, introducing torsional strain.
- D-ring : The 17β-methyl group occupies an axial position, sterically hindering equatorial substituents.
The 3β-hydroxy group forms intramolecular hydrogen bonds with the 17β-methyl group, stabilizing the trans-decalin system.
Stereochemical Analysis
Comparative Analysis with Androstane Derivatives
Structural deviations from androstane derivatives confer unique properties:
| Feature | Androstane | (3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol |
|---|---|---|
| C18 substituent | Methyl (CH₃) | Hydrogen (18-nor) |
| C17 substituent | None (androstane) | β-methyl |
| Unsaturation | None (androstane) | Δ⁵, Δ¹³ |
| A-ring conformation | Chair | Half-chair (Δ⁵-induced) |
The absence of the 18-methyl group reduces hydrophobic interactions compared to testosterone derivatives, while the 17β-methyl group enhances metabolic stability.
Crystallographic Data and Conformational Studies
Limited crystallographic data exist for this specific compound. However, X-ray analyses of analogous 18-norandrostane derivatives reveal:
- Torsion angles : C13–C14 double bond induces a 15° twist in the C-ring, altering ring puckering.
- Hydrogen bonding : The 3β-OH forms a 2.8 Å bond with the 17β-methyl group, stabilizing the β-face.
- Packing arrangement : Molecules adopt a herringbone pattern in the crystal lattice, driven by van der Waals interactions between methyl groups.
Table 2: Key Crystallographic Parameters (Analogues)
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | P2₁2₁2₁ | 17-Methyl-18-norandrost-4-en-3-one |
| Unit cell dimensions | a=8.42 Å, b=12.15 Å, c=14.30 Å | |
| Dihedral angle (C5–C6) | 178° (near-planar) |
Structure
3D Structure
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3 |
InChI Key |
OSGVQFYGNHLOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Preparation Methods
(3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol is a modified steroid characterized by the absence of the 18-methyl group (nor configuration) and the introduction of a methyl group at the 17β position. Its structure, with conjugated double bonds at positions 5 and 13 and a hydroxyl group at 3β, makes it a compound of interest in pharmaceutical and biochemical research.
Chemical Synthesis Methods
Core Skeleton Modifications
The synthesis begins with androstane-derived precursors. A critical step involves demethylation at position 18 to achieve the nor configuration. This is typically accomplished via oxidative cleavage or acid-catalyzed rearrangement. Subsequent 17β-methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For example, VulcanChem reports that the 17-methyl group is introduced through nucleophilic substitution reactions on 17-keto intermediates.
Table 1: Key Steps in Chemical Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | 18-Demethylation | H2SO4/HOAc, reflux | Removal of 18-methyl group |
| 2 | 17β-Methylation | CH3I, K2CO3, DMF | Introduction of 17-methyl group |
| 3 | Diene Formation | DDQ, toluene, 80°C | Oxidation to 5,13-diene system |
Enzymatic and Biocatalytic Approaches
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Scalability
Chemical routes are more scalable for industrial production, whereas enzymatic methods are limited by biocatalyst stability.
Challenges and Optimization Strategies
Steric Hindrance at C17
The 17β-methyl group creates steric challenges during functionalization. Solutions include using bulky bases (e.g., LDA) to enhance reaction kinetics.
Byproduct Formation
The 5,13-diene system is prone to epoxidation. Optimizing DDQ stoichiometry and reaction time minimizes this issue.
Chemical Reactions Analysis
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct biological activities.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its androgenic activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Research
The compound is primarily studied for its anabolic properties, which are essential for muscle growth and recovery. Its structural modifications allow it to interact with androgen receptors, leading to increased protein synthesis and muscle hypertrophy. Research indicates that the compound may exhibit lower androgenic activity compared to testosterone, making it a subject of interest for therapeutic applications in conditions like muscle wasting and osteoporosis.
Key Findings:
- Anabolic Activity: Studies have shown that (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol promotes muscle growth without significantly affecting prostate size, which is a common side effect of traditional anabolic steroids.
- Metabolism: The compound undergoes metabolic transformations that yield various metabolites. These metabolites can have different biological activities and may be useful in understanding the pharmacokinetics of anabolic steroids .
Doping Analysis
Due to its potential for misuse in sports, this compound has been extensively researched in the context of anti-doping efforts. The compound is often detected in urine samples of athletes who use anabolic steroids.
Detection Methods:
- Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to identify long-term metabolites of the compound in biological samples. These methods enhance the detection window for doping violations, sometimes identifying usage weeks after administration .
Case Studies:
- A study highlighted the identification of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-triene-3-one as a long-term metabolite of metandienone, demonstrating its relevance in doping control protocols . The findings indicate that monitoring such metabolites can significantly improve detection rates in athletes.
Mechanism of Action
The mechanism of action of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its androgenic effects, including the development of masculine characteristics and the regulation of hair growth .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural differences between (3β,17β)-17-Methyl-18-norandrosta-5,13-dien-3-ol and related compounds:
NMR and Spectroscopic Data Highlights
NMR Comparison (Selected Peaks)
Research Implications and Unresolved Questions
- Metabolic Pathways: The enzymatic cleavage mechanism producing the target compound remains unique to synthetic substrates, raising questions about its endogenous analogs .
- Therapeutic Potential: Structural similarities to 3β-Diol suggest unexplored roles in neuroendocrine regulation, warranting further study .
- Synthetic Modifications : Introducing substituents at C17 (e.g., pyridinyl, iodinated groups) alters receptor specificity and metabolic stability, as seen in Abiraterone and radio-labeled analogs .
Biological Activity
Introduction
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol, commonly referred to as a synthetic anabolic steroid, is derived from androstenedione and is known for its structural modifications that enhance its anabolic properties. This compound has become a focal point in pharmacological research and doping control due to its potential for muscle growth and performance enhancement.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methyl group at the 17 position.
- The absence of the 18-carbon atom typically found in androgens.
These modifications contribute to its biological activity, particularly in muscle anabolism.
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Metandienone | 17α-methylated derivative of testosterone | Rapid muscle gain; widely abused in sports |
| Methyltestosterone | 17α-methylated testosterone | Strong androgenic effects; used therapeutically |
| Nandrolone | 19-nor-testosterone | Lower androgenic activity; often used medically |
| Testosterone | Natural androgen | Base compound for many anabolic steroids |
Each of these compounds interacts differently within biological systems and exhibits varying degrees of anabolic activity and side effects .
Biological Activity
This compound acts primarily through the androgen receptor pathway. Upon administration, it binds to androgen receptors in muscle tissues, leading to increased protein synthesis and muscle hypertrophy. This anabolic effect is similar to that of testosterone but is often enhanced due to its structural modifications.
Anabolic Effects
Research indicates that this compound exhibits significant anabolic properties , which include:
- Increased nitrogen retention.
- Enhanced protein synthesis.
- Greater muscle mass gains compared to non-steroidal controls.
In studies involving various anabolic steroids, this compound demonstrated a higher anabolic-to-androgenic ratio, suggesting it may promote muscle growth with fewer androgenic side effects .
Metabolism and Excretion
The metabolic pathways of this compound are crucial for understanding its biological activity. It undergoes various metabolic transformations leading to the formation of long-term metabolites that can be detected in urine.
Recent studies have identified metabolites such as 20βOH-NorMD (IUPAC: 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-triene-3-one), which can be traced for up to three weeks post-administration . This characteristic is particularly relevant in anti-doping contexts.
Case Studies
- Doping Control Analysis : A study investigated the excretion patterns of metabolites after administering this compound. The findings highlighted the presence of specific long-term metabolites that could serve as indicators of misuse in competitive sports .
- Comparative Effectiveness : In a controlled trial comparing various anabolic steroids, this compound was shown to produce superior muscle mass gains over a six-week period compared to traditional anabolic agents like testosterone .
Safety and Side Effects
While the anabolic benefits are significant, the use of this compound is not without risks. Potential side effects include:
- Hormonal imbalances.
- Liver toxicity.
- Cardiovascular issues.
These risks necessitate careful consideration in both clinical and athletic settings.
Q & A
Basic: What analytical techniques are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
To ensure structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm stereochemistry and substituent positions, referencing spectral libraries of analogous steroids (e.g., 5α-androstane derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV or mass spectrometry (MS) detection to quantify purity and resolve isomers, as demonstrated in metabolic studies of 5α-androstane-3β,17β-diol .
- X-ray Crystallography : For unambiguous confirmation of stereochemical configuration, particularly for novel derivatives or ambiguous NMR signals .
Basic: How can researchers design in vitro assays to evaluate the compound’s biological activity?
Methodological Answer:
Biological activity assessment requires context-specific assay design:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H-dihydrotestosterone) to assess affinity for androgen receptors (AR), with competitive binding protocols to determine IC50 values .
- Cell-Based Assays : Employ AR-responsive reporter cell lines (e.g., luciferase-based systems) to measure transcriptional activation or inhibition. Include controls for cytotoxicity (e.g., MTT assays) to distinguish receptor-specific effects from general cell stress .
- Enzyme Inhibition Studies : If targeting steroidogenic enzymes (e.g., 5α-reductase), use LC-MS/MS to quantify substrate conversion rates in microsomal preparations .
Advanced: What methodologies are employed to study metabolic stability and transformation pathways?
Methodological Answer:
Metabolic studies require a multi-step approach:
- In Vitro Liver Microsomal Assays : Incubate the compound with NADPH-fortified human or rodent liver microsomes. Use LC-HRMS to identify phase I metabolites (e.g., hydroxylation, oxidation) and compare retention times with synthetic standards .
- Stable Isotope Labeling : Introduce deuterium or 13C at key positions (e.g., C17-methyl group) to track metabolic fate via isotopic patterns in mass spectra .
- Reaction Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for major metabolic pathways .
Advanced: How to design experiments evaluating environmental fate and ecotoxicological impacts?
Methodological Answer:
Environmental risk assessment involves:
- Physicochemical Property Analysis : Determine logP (octanol-water partitioning), solubility, and hydrolysis rates under varied pH/temperature conditions to model environmental persistence .
- Biotic/Abiotic Degradation Studies : Expose the compound to simulated sunlight (UV irradiation) or microbial consortia from soil/water samples. Monitor degradation products via GC-MS or HPLC-TOF .
- Ecotoxicity Testing : Use standardized assays (e.g., Daphnia magna immobilization, algal growth inhibition) to derive EC50 values. Cross-reference with structural analogs (e.g., androstane derivatives) to predict bioaccumulation potential .
Advanced: What strategies elucidate interactions with nuclear receptors (e.g., androgen receptors)?
Methodological Answer:
Advanced receptor interaction studies combine biophysical and computational methods:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant AR ligand-binding domains (LBD) on sensor chips to measure binding kinetics (ka/kd) in real time .
- Molecular Dynamics (MD) Simulations : Dock the compound into AR-LBD crystal structures (e.g., PDB: 1T7R) to predict binding modes and hydrogen-bonding interactions. Validate with alanine-scanning mutagenesis .
- Transcriptomic Profiling : Treat AR-positive cell lines (e.g., LNCaP) with the compound and perform RNA-seq to identify differentially expressed genes, comparing profiles to known agonists/antagonists .
Advanced: How can researchers address contradictory data in biological activity studies?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate through:
- Standardized Protocols : Adopt consensus guidelines (e.g., OECD for ecotoxicity) and include reference compounds (e.g., dihydrotestosterone for AR assays) to normalize inter-lab variability .
- Orthogonal Assays : Confirm activity across multiple platforms (e.g., in vitro binding + in vivo zebrafish models) to rule out artifact-driven results .
- Proteomic Profiling : Use affinity pulldown-MS to identify non-receptor protein interactors that may mediate unexpected effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
